ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities and roles in cell biology . This compound, with its unique structure, is of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
Ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with molecular targets in biological systems. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Ethyl 1-benzyl-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Another indole derivative with similar chemical properties.
6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: A compound with a different substitution pattern on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H20BrNO3 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
ethyl 1-benzyl-6-bromo-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H20BrNO3/c1-4-25-20(23)19-13(2)22(12-14-8-6-5-7-9-14)17-11-16(21)18(24-3)10-15(17)19/h5-11H,4,12H2,1-3H3 |
InChI Key |
MXSONMRSYFBZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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